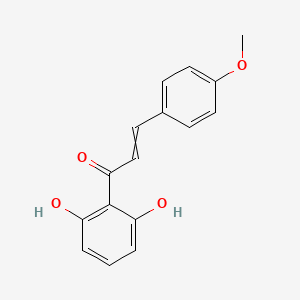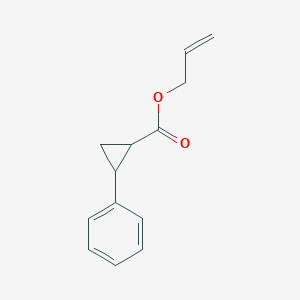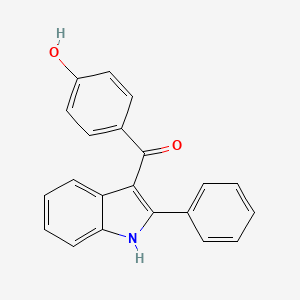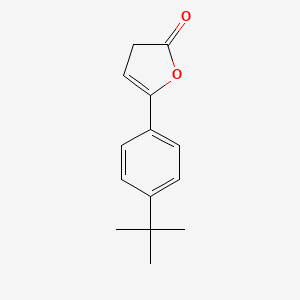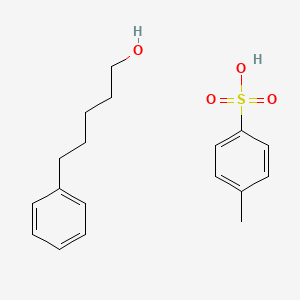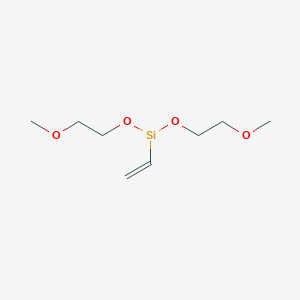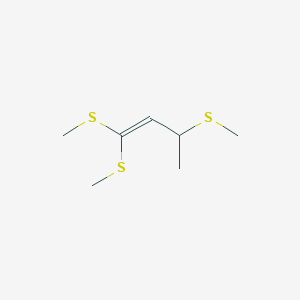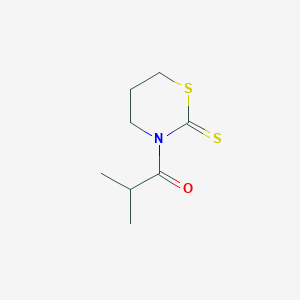
2-Methyl-1-(2-sulfanylidene-1,3-thiazinan-3-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(2-sulfanylidene-1,3-thiazinan-3-yl)propan-1-one is a chemical compound that belongs to the class of thiazinanones. This compound features a unique structure with a thiazinane ring, which contains both sulfur and nitrogen atoms. The presence of these heteroatoms imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-sulfanylidene-1,3-thiazinan-3-yl)propan-1-one typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction proceeds through a three-component condensation mechanism, resulting in the formation of the thiazinane ring . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial to meet industrial standards and applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-(2-sulfanylidene-1,3-thiazinan-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The thiazinane ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
2-Methyl-1-(2-sulfanylidene-1,3-thiazinan-3-yl)propan-1-one has several scientific research applications:
Medicine: Research has explored its potential as an anti-inflammatory and anti-ulcer agent.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-(2-sulfanylidene-1,3-thiazinan-3-yl)propan-1-one involves its interaction with molecular targets such as enzymes and proteins. The sulfur and nitrogen atoms in the thiazinane ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox states within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-1-(2-thioxo-1,3-thiazinan-3-yl)propan-1-one
- Ethyl 2-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate
Uniqueness
2-Methyl-1-(2-sulfanylidene-1,3-thiazinan-3-yl)propan-1-one is unique due to its specific substitution pattern on the thiazinane ring. This substitution influences its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
105076-24-2 |
|---|---|
Formule moléculaire |
C8H13NOS2 |
Poids moléculaire |
203.3 g/mol |
Nom IUPAC |
2-methyl-1-(2-sulfanylidene-1,3-thiazinan-3-yl)propan-1-one |
InChI |
InChI=1S/C8H13NOS2/c1-6(2)7(10)9-4-3-5-12-8(9)11/h6H,3-5H2,1-2H3 |
Clé InChI |
CSVROSCGLHQNSW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)N1CCCSC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


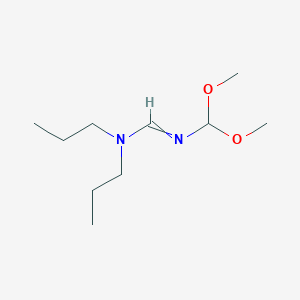
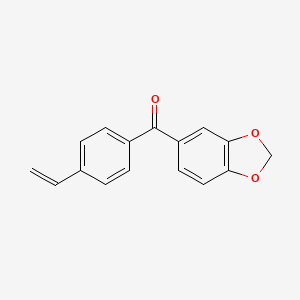
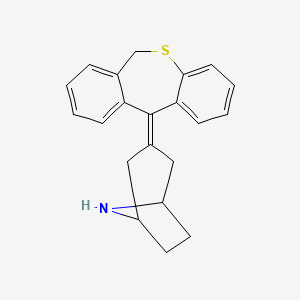
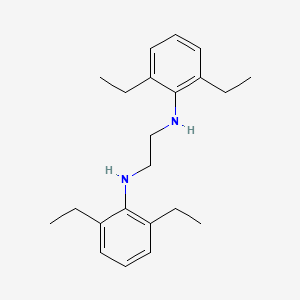
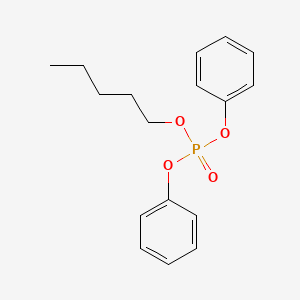
![3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane](/img/structure/B14336681.png)
